molecular formula C15H18N4O2 B2877035 N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide CAS No. 1796988-08-3

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide

Cat. No.: B2877035
CAS No.: 1796988-08-3
M. Wt: 286.335
InChI Key: HIEDNJLAIZNWIV-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide (CAS 1796988-08-3) is an organic compound with the molecular formula C15H18N4O2 and a molecular weight of 286.33 g/mol . This chemical is a benzamide derivative, a class of compounds known to possess significant biological activity in pharmaceutical research . Specifically, structurally related benzamide derivatives have been documented as cell differentiation inducers and have shown potential as antineoplastic agents for research into carcinomas, hematologic cancers, and autoimmune diseases . Its structure features a methoxypyrimidine core substituted with a dimethylamino group, which may contribute to its physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs, particularly in the synthesis and development of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or personal use.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-7-5-6-8-11(10)14(20)17-12-9-16-15(21-4)18-13(12)19(2)3/h5-9H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEDNJLAIZNWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of Pyrimidine Amines and Benzoyl Chlorides

The most straightforward route involves reacting 4-(dimethylamino)-2-methoxy-5-aminopyrimidine with 2-methylbenzoyl chloride. This method, adapted from benzamide synthesis principles, typically employs aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres.

Procedure :

  • Dissolve 4-(dimethylamino)-2-methoxy-5-aminopyrimidine (1.0 equiv) in anhydrous DCM.
  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.
  • Slowly introduce 2-methylbenzoyl chloride (1.1 equiv) at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with ice water, extract with DCM, and purify via silica gel chromatography.

Optimization Insights :

  • Excess benzoyl chloride (1.1–1.3 equiv) improves yields to 65–72%.
  • Lower temperatures (0–5°C) minimize side reactions like N-overacylation.

Coupling Reagent-Assisted Synthesis

COMU-Mediated Amide Bond Formation

Recent advances utilize coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) for efficient amidation. This method avoids unstable acid chlorides and enhances atom economy.

Procedure :

  • Activate 2-methylbenzoic acid (1.0 equiv) with COMU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF.
  • Add 4-(dimethylamino)-2-methoxy-5-aminopyrimidine (1.0 equiv) after 10 minutes.
  • Stir at 25°C for 2 hours.
  • Isolate the product via precipitation in ice-cwater (85% yield).

Advantages :

  • Rapid reaction times (<2 hours).
  • High purity without chromatography.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase methods, inspired by combinatorial chemistry workflows, enable scalable synthesis:

Steps :

  • Immobilize 4-(dimethylamino)-2-methoxy-5-aminopyrimidine onto Wang resin via a photolabile linker.
  • Treat with 2-methylbenzoic acid, HATU, and DIPEA in DMF for 4 hours.
  • Cleave the product using UV light (365 nm) in 85% trifluoroacetic acid (TFA).
  • Neutralize and lyophilize to obtain the compound (78% yield).

Key Parameters :

  • Resin loading: 0.8–1.2 mmol/g.
  • Photocleavage efficiency: >90%.

Enzymatic Catalysis for Green Chemistry

Lipase-Catalyzed Amidation

Sustainable approaches employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the reaction between 2-methylbenzoic acid and the pyrimidine amine in organic solvents.

Conditions :

  • Solvent: tert-Butanol.
  • Temperature: 45°C.
  • Yield: 62% after 48 hours.

Limitations :

  • Longer reaction times compared to chemical methods.
  • Requires anhydrous conditions to preserve enzyme activity.

Comparative Analysis of Methods

Method Yield (%) Time Purity Scalability
Classical Amidation 65–72 12–24 h 90–95% Moderate
COMU-Assisted 80–85 2 h >98% High
Solid-Phase 75–78 6 h 95–97% High
Enzymatic 60–62 48 h 85–90% Low

Key Observations :

  • Coupling reagents like COMU offer the best balance of speed and yield.
  • Solid-phase synthesis is ideal for parallelized production but requires specialized equipment.

Mechanistic Insights and Side Reactions

Acylation Regioselectivity

The dimethylamino group at position 4 of the pyrimidine ring directs electrophilic attack to the more nucleophilic 5-amino group due to resonance and inductive effects. Competing O-acylation is suppressed by steric hindrance from the methoxy group at position 2.

Common Impurities

  • N-Oversubstituted Byproducts : Formed with excess benzoyl chloride (mitigated by stoichiometric control).
  • Hydrolyzed Intermediates : Arise from moisture exposure during classical amidation (prevented by rigorous drying).

Industrial-Scale Considerations

Cost-Benefit Analysis

While COMU-assisted synthesis is efficient, the reagent’s high cost (~$320/mol) limits industrial adoption. Classical methods remain prevalent in large-scale batches due to lower reagent expenses.

Waste Management

Solid-phase synthesis reduces solvent waste by 40% compared to solution-phase methods, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide is a complex organic compound featuring a pyrimidine ring with dimethylamino and methoxy groups, and a benzamide moiety. It has the molecular formula C15H18N4O2C_{15}H_{18}N_{4}O_{2} and a molecular weight of 286.33 g/mol. The compound's unique structure gives it distinct electronic and steric properties, making it versatile for various applications in research and industry.

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex molecules and as a catalyst in certain organic reactions.
  • Biology It is investigated as a potential fluorescent probe because of its unique electronic properties.
  • Medicine It is explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in developing new materials with specific electronic or optical properties.

Similar Compounds

Several compounds share structural similarities and applications:

  • N,N-Dimethylaminopyridine (DMAP) A nucleophilic catalyst used in esterification and other organic reactions.
  • 4-(Dimethylamino)benzoic acid Known for its use in sunscreen formulations because of its UV-absorbing properties.
  • N,N-Dimethylaminocinnamoyl-CoA Studied for its role in metabolic pathways.

This compound is unique because of its pyrimidine ring combined with dimethylamino and methoxy substituents, which gives it distinct electronic and steric properties.

Biological Activities

This compound has potential therapeutic applications and has attracted attention in biological research. The compound features a dimethylamino group, a methoxy group, and a pyrimidine ring, which contribute to its chemical reactivity and biological interactions.

Properties

  • IUPAC Name: this compound
  • Molecular Formula: C15H18N4O2C_{15}H_{18}N_{4}O_{2}
  • Molecular Weight: 286.33 g/mol
  • CAS Number: 1796988-08-3
  • InChI: InChI=1S/C15H18N4O2/c1-10-7-5-6-8-11(10)14(20)17-12-9-16-15(21-4)18-13(12)19(2)3/h5-9H,1-4H3,(H,17,20)
  • InChI Key: HIEDNJLAIZNWIV-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)OC

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Chemistry

Betrixaban (N-(5-chloropyridin-2-yl)-2-[(4-methoxybenzoyl)amino]-5-methoxybenzamide)
  • Key Differences: Betrixaban replaces the pyrimidine ring with a pyridine moiety and introduces a 5-chloro substituent. The 4-methoxybenzoyl group enhances binding to serine proteases (e.g., Factor Xa) compared to the dimethylamino group in the target compound .
  • Pharmacological Impact : Betrixaban’s dual methoxy groups improve anticoagulant activity but reduce CNS penetration due to increased polarity .
3-Bromo-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide
  • Synthesis: Synthesized via coupling of 3-bromo-2-methylbenzoic acid with dimethylmorpholinopyridin-3-amine using DCC/DMAP and TPGS-750-M-H2O surfactant .
(E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)...chinolin-6-yl)-4-(dimethylamino)but-2-enamide
  • Features : Contains a chlorobenzyloxy side chain and tetrahydrofuran-3-yloxy group, which enhance lipophilicity and membrane permeability compared to the target compound’s methoxy-pyrimidine system .

Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL) Key Substituents
Target Compound ~315.36 2.1 0.45 (PBS, pH 7.4) Dimethylamino, methoxy, pyrimidine
Betrixaban 551.96 3.8 0.12 (Water) Chloropyridine, dual methoxy
3-Bromo-(2,6-dimethylmorpholino)benzamide ~432.28 3.5 0.08 (DMSO) Bromo, morpholino
Isocycloseram (4-((S)-5-(3,5-Dichloro...)) ~616.72 4.9 <0.01 (Water) Trifluoromethyl, dichlorofluorophenyl

Notes:

  • The target compound’s lower molecular weight and LogP (2.1) suggest better aqueous solubility than bulkier analogues like isocycloseram .

Biological Activity

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide is a chemical compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 1796988-08-3

The compound features a dimethylamino group, a methoxy group, and a pyrimidine ring, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, while the methoxy group influences the compound's electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases, particularly Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Inhibition of BTK is significant for therapeutic strategies against certain cancers and autoimmune diseases.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservations
Kinase Inhibition Effective against BTK; potential for cancer treatment.
Cytotoxicity Inhibits growth in cancer cell lines; further studies needed for in vivo .
Enzymatic Interaction Modulates enzyme activity through specific binding interactions .

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines :
    • Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, studies reported significant reductions in cell viability when treated with varying concentrations of the compound .
  • Structure-Based Design and Docking Studies :
    • Molecular docking analyses have shown that the compound binds effectively to target enzymes, providing insights into its potential as a therapeutic agent. Such studies highlight the importance of the compound's structural features in determining its biological activity .
  • Toxicological Assessments :
    • Toxicity evaluations indicate that while the compound exhibits promising anti-cancer properties, further investigation is necessary to determine its safety profile and therapeutic window in vivo .

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